molecular formula C5H7N3 B14704561 1,2,4-Triazine, 5,6-dimethyl- CAS No. 21134-90-7

1,2,4-Triazine, 5,6-dimethyl-

Cat. No.: B14704561
CAS No.: 21134-90-7
M. Wt: 109.13 g/mol
InChI Key: MDBXMHMXXXURAL-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula C5H7N3. It is a derivative of triazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the triazine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with benzoyl chloride in the presence of triethylamine in refluxing chloroform. This reaction yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .

Another method involves the [4+2] domino annulation reactions, which are efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes, and are performed in one pot .

Industrial Production Methods

Industrial production methods for 1,2,4-Triazine, 5,6-dimethyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5,6-dimethyl- undergoes various types of chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring.

    Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.

    Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.

    Intramolecular Cyclization: This reaction leads to the formation of cyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include benzoyl chloride, triethylamine, and chloroform. Reaction conditions often involve refluxing the mixture to facilitate the reaction .

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

1,2,4-Triazine, 5,6-dimethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. For example, triazine derivatives can interfere with signaling pathways to induce cell death in cancer cells . The specific molecular targets and pathways depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .

Properties

CAS No.

21134-90-7

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

5,6-dimethyl-1,2,4-triazine

InChI

InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3

InChI Key

MDBXMHMXXXURAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=N1)C

Origin of Product

United States

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